3-[(Naphthalen-2-yloxy)methyl]azetidine
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Overview
Description
3-[(Naphthalen-2-yloxy)methyl]azetidine is a novel azetidine derivative that has garnered attention due to its potential neuroprotective effects. This compound has been studied for its ability to mitigate brain ischemia/reperfusion injury and hypoxia-induced toxicity, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
Preparation Methods
The synthesis of 3-[(Naphthalen-2-yloxy)methyl]azetidine typically involves the reaction of naphthalen-2-ol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. Industrial production methods may involve optimization of these conditions to enhance yield and purity .
Chemical Reactions Analysis
3-[(Naphthalen-2-yloxy)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding naphthalen-2-yloxy derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced azetidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalen-2-yloxy group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
3-[(Naphthalen-2-yloxy)methyl]azetidine has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying azetidine-based reactions.
Biology: The compound has shown potential in modulating biological pathways, particularly those involved in oxidative stress and inflammation.
Medicine: Its neuroprotective effects make it a candidate for developing treatments for neurodegenerative diseases such as Parkinson’s disease and ischemic stroke.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(Naphthalen-2-yloxy)methyl]azetidine involves its interaction with various molecular targets and pathways. It has been shown to modulate oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it inhibits inflammatory mediators and reduces apoptotic cell death by regulating proteins like inducible nitric oxide synthase and hypoxia-inducible factor 1-alpha .
Comparison with Similar Compounds
3-[(Naphthalen-2-yloxy)methyl]azetidine can be compared with other azetidine derivatives, such as:
3-(Naphthalen-2-yl(propoxy)methyl)azetidine: This compound has similar neuroprotective effects but differs in its propoxy group, which may influence its pharmacokinetic properties.
3-(Naphthalen-2-yl(methoxy)methyl)azetidine: This derivative has a methoxy group instead of an oxy group, which may affect its reactivity and biological activity.
3-(Naphthalen-2-yl(ethoxy)methyl)azetidine: The ethoxy group in this compound may alter its solubility and interaction with biological targets
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-(naphthalen-2-yloxymethyl)azetidine |
InChI |
InChI=1S/C14H15NO/c1-2-4-13-7-14(6-5-12(13)3-1)16-10-11-8-15-9-11/h1-7,11,15H,8-10H2 |
InChI Key |
BWLWMKTYGGGQGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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